2-(3,4-Dipropoxyphenyl)acetic acid

Description

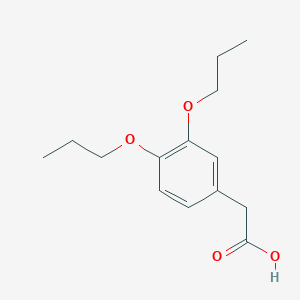

2-(3,4-Dipropoxyphenyl)acetic acid is a substituted phenylacetic acid derivative featuring two propoxy (-OCH₂CH₂CH₃) groups at the 3- and 4-positions of the phenyl ring and an acetic acid (-CH₂COOH) moiety at the 2-position. This compound is primarily utilized in research settings, including synthetic chemistry and pharmaceutical development.

Properties

IUPAC Name |

2-(3,4-dipropoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O4/c1-3-7-17-12-6-5-11(10-14(15)16)9-13(12)18-8-4-2/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADQHZNYYWAEFCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)CC(=O)O)OCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dipropoxyphenyl)acetic acid typically involves the following steps:

Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 3,4-dipropoxybenzaldehyde.

Formation of the Intermediate: The aldehyde group of 3,4-dipropoxybenzaldehyde is subjected to a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.

Oxidation: The alcohol is then oxidized to form the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.

Final Product: The final product, this compound, is obtained after purification through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:

Catalytic Hydrogenation: Using a catalyst such as palladium on carbon to reduce the intermediate compounds.

Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dipropoxyphenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(3,4-Dipropoxyphenyl)acetic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Dipropoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

Receptor Binding: Binding to receptors on cell surfaces to modulate cellular responses.

Signal Transduction: Affecting intracellular signaling pathways to alter gene expression and cellular functions.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric effects of substituents significantly impact solubility, reactivity, and biological activity. Key comparisons include:

Key Observations :

Toxicity and Environmental Impact

- This compound: No direct toxicity data are available in the provided evidence.

- 2,4-D: Well-documented toxicity, including endocrine disruption and environmental persistence. The EPA regulates its presence in drinking water due to carcinogenic risks .

- Propionic Acid Derivatives: Compounds like 2-(2,4-dichlorophenoxy)propionic acid exhibit moderate to high toxicity, requiring workplace exposure monitoring .

Commercial and Regulatory Status

- Discontinued Availability : this compound is listed as discontinued by CymitQuimica, contrasting with readily available compounds like caffeic acid or 2,4-D .

- Regulatory Oversight: Chlorinated phenoxyacetic acids (e.g., 2,4-D) face stringent EPA regulations, while research-oriented compounds like 3,6'-Disinapoyl sucrose require compliance with pharmacological safety standards .

Biological Activity

Introduction

2-(3,4-Dipropoxyphenyl)acetic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its dipropoxy-substituted phenyl group attached to an acetic acid moiety. The molecular formula is , with a molecular weight of approximately 252.31 g/mol. The presence of the propoxy groups enhances its lipophilicity, which may influence its biological activity.

The anti-inflammatory effects are likely mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the synthesis of prostaglandins involved in inflammation. By reducing prostaglandin levels, these compounds can alleviate symptoms associated with inflammatory conditions.

Antibacterial Activity

The antibacterial properties of acetic acid have been well documented, particularly against biofilm-forming bacteria. A study demonstrated that acetic acid could inhibit the growth of various pathogens at low concentrations and effectively eradicate pre-formed biofilms . Although direct studies on this compound are scarce, its structural similarity to acetic acid suggests potential antibacterial activity.

Antioxidant Properties

Antioxidant activity is another area where this compound may exert beneficial effects. Compounds with similar structures have been shown to scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for preventing cellular damage associated with chronic diseases.

Table: Summary of Biological Activities

Case Study: Inflammation Models

In experimental models of inflammation (e.g., carrageenan-induced paw edema in rats), compounds structurally related to this compound have demonstrated significant reductions in edema formation. These findings support the hypothesis that this compound may possess similar anti-inflammatory capabilities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.